An In-depth Technical Guide to the Synthesis of p-Isopropylcalixarene
An In-depth Technical Guide to the Synthesis of p-Isopropylcalixarene
An In-depth Technical Guide to the Synthesis of p-Isopropylcalix[1]arene
This guide provides a comprehensive technical overview for the synthesis of p-isopropylcalix[1]arene, a macrocyclic compound of significant interest in supramolecular chemistry. Intended for researchers, scientists, and professionals in drug development, this document details a robust synthetic protocol, explores the underlying reaction mechanism, and outlines effective purification and characterization strategies. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and practical applicability.
Introduction to Calixarenes: A Versatile Molecular Scaffold
Calixarenes are a class of macrocyclic compounds formed from the condensation of a phenol derivative and an aldehyde.[2] Their name is derived from the Greek word "calix," meaning chalice or vase, which aptly describes their three-dimensional basket-like shape. This unique topology, featuring a hydrophobic cavity and modifiable upper and lower rims, makes them exceptional host molecules in host-guest chemistry.[2] The size of the macrocycle, denoted by the 'n' in calix[n]arene, is determined by the number of phenolic units incorporated into the ring.
The p-substituted calixarenes, such as p-isopropylcalix[1]arene, are of particular interest due to the influence of the p-alkyl group on their solubility and complexation properties. The isopropyl group, while providing hydrophobicity, is less sterically demanding than the more commonly used tert-butyl group, potentially offering nuanced effects on guest binding and self-assembly behavior. The synthesis of these macrocycles can be challenging, often resulting in a mixture of cyclic and linear oligomers.[3] However, with carefully controlled reaction conditions, the desired calix[1]arene can be obtained in good yield.
Synthesis of p-Isopropylcalix[1]arene: A Step-by-Step Protocol
The synthesis of p-isopropylcalix[1]arene is achieved through a base-catalyzed condensation reaction between p-isopropylphenol and formaldehyde. The following protocol is adapted from the well-established procedure for the synthesis of p-tert-butylcalix[1]arene and is designed to be a self-validating system with clear checkpoints for success.[4]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Isopropylphenol | C₉H₁₂O | 136.19 | 100 g | 0.734 |
| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | 149 mL | ~1.99 |
| Potassium Hydroxide (85%) | KOH | 56.11 | 16.5 g | ~0.250 |
| Xylene | C₈H₁₀ | 106.16 | 1 L | - |
| Chloroform | CHCl₃ | 119.38 | 2.75 L | - |
| Acetone | C₃H₆O | 58.08 | 1 L | - |
| Hydrochloric Acid (1 N) | HCl | 36.46 | 800 mL | - |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | - |
Experimental Procedure
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Initial Reaction Setup: In a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add 100 g (0.734 mol) of p-isopropylphenol, 149 mL of 37% aqueous formaldehyde solution (~1.99 mol of formaldehyde), and 16.5 g (~0.250 mol) of potassium hydroxide pellets.
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Causality: The molar ratio of phenol to formaldehyde to base is critical. An excess of formaldehyde drives the reaction towards the formation of hydroxymethylphenols, the precursors to the linear oligomers. The base acts as a catalyst for both the initial hydroxymethylation and the subsequent condensation steps.
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Formation of the Precursor: Begin stirring the mixture and gently heat it. After approximately 15 minutes, introduce a brisk stream of nitrogen across the reaction mixture, exiting through the condenser. Continue heating and stirring for 2 hours.
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Observation: The initially clear solution will turn a bright lemon yellow. As water is removed via the Dean-Stark trap, the reaction mixture will thicken into a golden-yellow, taffy-like consistency. Some frothing may occur.
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Cyclization: Add 1 L of xylene to the flask to dissolve the semi-solid mass, resulting in a yellow solution. Rapidly bring the solution to reflux.
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Observation: After about 30 minutes of reflux, a precipitate will begin to form, and the color of the reaction mixture will change from yellow to orange.
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Causality: The high temperature of the refluxing xylene provides the necessary energy for the intramolecular cyclization of the linear oligomers to form the calixarene macrocycle. The choice of a high-boiling, non-polar solvent like xylene is crucial for this step.
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Isolation of the Crude Product: Continue refluxing for 3 hours. After this period, remove the heating mantle and allow the mixture to cool to room temperature. Filter the precipitate and wash it with xylene. Dry the collected solid on a Büchner funnel to yield the crude p-isopropylcalix[1]arene.
Purification of p-Isopropylcalix[1]arene
The crude product will likely contain some linear oligomers and other cyclic byproducts. A multi-step purification process is necessary to obtain the pure calix[1]arene.
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Acid Wash: Powder the crude product and place it in an Erlenmeyer flask. Add 2.5 L of chloroform and stir. The product may not completely dissolve. Add 800 mL of 1 N hydrochloric acid and continue stirring.
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Causality: The acid wash neutralizes any remaining base and helps to break up any aggregates, facilitating the dissolution of the calixarene in the organic solvent.
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Observation: The solution will turn from yellow to light orange.
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Extraction: After stirring for 10-15 minutes, transfer the mixture to a separatory funnel. Separate the chloroform layer. Extract the aqueous layer with an additional 250 mL of chloroform. Combine the chloroform extracts, wash once with water, and dry over anhydrous magnesium sulfate.
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Recrystallization: Filter to remove the magnesium sulfate. Concentrate the chloroform solution to approximately 1 L by boiling. Add 1 L of hot acetone to the boiling chloroform solution.
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Causality: The addition of a less-polar solvent (acetone) to the chloroform solution reduces the solubility of the p-isopropylcalix[1]arene, inducing crystallization. This is a critical step for obtaining a high-purity product. The slow cooling of the solution allows for the formation of well-defined crystals.
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Observation: A white powder will precipitate out of the solution upon cooling.
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Final Product: Allow the mixture to cool to room temperature and then filter to collect the purified p-isopropylcalix[1]arene.
Reaction Mechanism
The formation of p-isopropylcalix[1]arene proceeds through a base-catalyzed hydroxymethylation and subsequent condensation of p-isopropylphenol and formaldehyde. The mechanism can be broken down into two main stages: the formation of linear oligomers and the cyclization to form the calixarene.
Figure 1: A simplified representation of the reaction mechanism for the synthesis of p-isopropylcalix[1]arene.
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Formation of Linear Oligomers: The reaction is initiated by the deprotonation of p-isopropylphenol by the base (e.g., KOH) to form the more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon of formaldehyde in a nucleophilic addition reaction to form a hydroxymethylphenol. Under the reaction conditions, the hydroxymethylphenol can eliminate water to form a highly reactive quinone methide intermediate. This intermediate is then attacked by another phenoxide ion, leading to the formation of a methylene-bridged dimer. This process repeats to form linear oligomers of varying lengths.
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Cyclization: The linear hexamer, held in a pseudo-cyclic conformation by intramolecular hydrogen bonding, undergoes a final intramolecular condensation to form the cyclic p-isopropylcalix[1]arene. The high temperature provided by the refluxing xylene is crucial to overcome the activation energy for this cyclization step.
Characterization of p-Isopropylcalix[1]arene
Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include:
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A singlet for the hydroxyl protons (OH), typically in the range of δ 9-11 ppm.
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A singlet for the aromatic protons (Ar-H), usually around δ 7.0-7.5 ppm.
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A singlet for the methylene bridge protons (Ar-CH₂-Ar), which often appears around δ 3.5-4.5 ppm.
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Signals corresponding to the isopropyl group: a septet for the methine proton (CH) and a doublet for the methyl protons (CH₃).
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methylene bridge carbons, and the carbons of the isopropyl group.
Mass Spectrometry (MS)
Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the p-isopropylcalix[1]arene. The expected monoisotopic mass for C₆₀H₇₂O₆ is approximately 888.538 g/mol . Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are often observed.
Melting Point
Pure p-alkylcalix[1]arenes typically have high melting points. The melting point of the synthesized p-isopropylcalix[1]arene should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.
Experimental Workflow and Logic
The synthesis of p-isopropylcalix[1]arene is a multi-step process that requires careful control of reaction conditions to achieve a good yield of the desired product. The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: A flowchart illustrating the key stages in the synthesis and purification of p-isopropylcalix[1]arene.
Conclusion
This guide has provided a detailed and technically grounded protocol for the synthesis of p-isopropylcalix[1]arene. By understanding the underlying chemical principles and carefully following the outlined procedures, researchers can reliably produce this valuable macrocyclic compound. The successful synthesis and purification of p-isopropylcalix[1]arene opens up avenues for its application in various fields, including the development of novel sensors, separation agents, and drug delivery systems. The provided characterization methods serve as a robust framework for validating the identity and purity of the final product, ensuring the integrity of subsequent research.
References
- Gutsche, C. D. Calixarenes. Royal Society of Chemistry, 1989.
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Gutsche, C. D.; Dhawan, B.; Leonis, M.; Stewart, D. p-tert-BUTYLCALIX[1]ARENE. Org. Synth.1990 , 68, 238.
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Asfari, Z.; Vicens, J. Preparation of Series of Calix[1]arenes and Calix[5]arenes derived from p-n-alkylphenols. Tetrahedron Lett.1988 , 29 (22), 2659–2660.
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Shinkai, S.; Mori, S.; Tsubaki, T.; Sone, T.; Manabe, O. New Water-Soluble Host Molecules Derived from Calix[1]arene. Tetrahedron Lett.1984 , 25 (46), 5315–5318.
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Reinhoudt, D. N.; Dijkstra, P. J.; van Hoorn, W. P.; van de Vondervoort, P. J. M.; van der Maas, J. H. Procedures for the selective alkylation of calix[1]arenes at the lower rim. J. Org. Chem.1991 , 56 (25), 6859–6868.
- Parveen, S.; Khan, A. Y. Lower-Rim Substituted Calixarenes and Their Applications. J. Incl. Phenom. Macrocycl. Chem.2010, 68 (1-2), 1–21.
- Zadmard, R.; Hokmabadi, F.; Jalali, M.; Akbarzadeh, A. Recent progress to construct calixarene-based polymers using covalent bonds: synthesis and applications. RSC Adv.2020, 10 (54), 32429–32454.
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Molecules. Thermodynamic Study of the Complexation of p-Isopropylcalix[1]arene with Cs+ Cation in Dimethylsulfoxide-Acetonitrile Binary Media. [Link]
- Schalley, C. A.; Lützen, A.; Vögtle, F. Investigating Molecular Recognition by Mass Spectrometry: Characterization of Calixarene-Based Self-Assembling Capsule Hosts with Charged Guests. J. Am. Chem. Soc.1999, 121 (19), 4568–4579.
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PubChem. 4-Isopropylphenol. [Link]
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